molecular formula C16H17N3O5 B2824646 methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941167-02-8

methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2824646
CAS No.: 941167-02-8
M. Wt: 331.328
InChI Key: CTHHUAHVWJBCGL-UHFFFAOYSA-N
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Description

Methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrrolo[3,4-d]pyrimidine core

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to have good in vitro anti-proliferative activities . These compounds have been found to be more potent than the BTK inhibitor ibrutinib , suggesting that they may also target kinases.

Mode of Action

Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. This suggests that the compound may interact with its targets to inhibit their function, leading to changes in cell proliferation.

Biochemical Pathways

Given that similar compounds have been found to inhibit cdk2/cyclin a2 , it can be inferred that the compound may affect pathways related to cell cycle regulation and proliferation.

Pharmacokinetics

Irreversible kinase inhibitors (ikis), which include compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold, have been found to show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles compared to reversible inhibitors . This suggests that the compound may have favorable ADME properties that impact its bioavailability.

Result of Action

The compound’s action results in significant inhibition of the growth of examined cell lines . Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. The hydroxyethyl group is then introduced via alkylation reactions, followed by esterification to form the final benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl groups in the pyrrolo[3,4-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl groups would yield alcohol derivatives.

Scientific Research Applications

Methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and benzoate esters. Examples include:

  • Pyrrolo[3,4-d]pyrimidine-4-carboxylate
  • 6-(2-Hydroxyethyl)-2,5-dioxo-1H-pyrrolo[3,4-d]pyrimidine

Uniqueness

What sets methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate apart is its combination of a hydroxyethyl group and a benzoate ester, which may confer unique reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

methyl 4-[6-(2-hydroxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-24-15(22)10-4-2-9(3-5-10)13-12-11(17-16(23)18-13)8-19(6-7-20)14(12)21/h2-5,13,20H,6-8H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHHUAHVWJBCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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